molecular formula C18H14F2N4O2S3 B5174472 2-[(3-{[2-(4-FLUOROANILINO)-2-OXOETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]-N-(4-FLUOROPHENYL)ACETAMIDE CAS No. 424803-64-5

2-[(3-{[2-(4-FLUOROANILINO)-2-OXOETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]-N-(4-FLUOROPHENYL)ACETAMIDE

Cat. No.: B5174472
CAS No.: 424803-64-5
M. Wt: 452.5 g/mol
InChI Key: USUDCMXSAMEYIP-UHFFFAOYSA-N
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Properties

IUPAC Name

2-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N4O2S3/c19-11-1-5-13(6-2-11)21-15(25)9-27-17-23-18(29-24-17)28-10-16(26)22-14-7-3-12(20)4-8-14/h1-8H,9-10H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUDCMXSAMEYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

424803-64-5
Record name 2-[(3-{[2-(4-FLUOROANILINO)-2-OXOETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]-N-(4-FLUOROPHENYL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

Types of Reactions

2-[(3-{[2-(4-FLUOROANILINO)-2-OXOETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]-N-(4-FLUOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to this thiadiazole derivative exhibit promising anticancer properties. They function by inhibiting specific cellular pathways involved in tumor growth and proliferation. For instance, research has shown that derivatives of thiadiazoles can induce apoptosis in cancer cell lines by activating caspase pathways and modulating p53 expression.
  • Antimicrobial Properties
    • The compound's structure suggests potential antimicrobial activity. Thiadiazole derivatives are known for their ability to disrupt bacterial cell walls and interfere with metabolic processes in pathogens. In vitro studies have demonstrated efficacy against various Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
  • Anti-inflammatory Effects
    • There is evidence supporting the anti-inflammatory properties of thiadiazole derivatives. The compound may inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in models of inflammatory diseases such as arthritis and colitis .

Case Studies

  • Study on Anticancer Properties
    • A study published in the Journal of Medicinal Chemistry reported that a related thiadiazole compound showed significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 12 µM. The study highlighted the compound's ability to induce G0/G1 phase arrest and apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy
    • Research conducted by Smith et al. (2023) demonstrated that a similar thiadiazole derivative exhibited potent antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 16 µg/mL. The mechanism was attributed to disruption of the bacterial membrane integrity .
  • Anti-inflammatory Study
    • In a model of induced colitis, a related compound was administered to mice, resulting in significant reductions in disease activity index (DAI) scores and histological improvement compared to controls, suggesting its potential as a therapeutic agent for inflammatory bowel diseases .

Mechanism of Action

The mechanism of action of 2-[(3-{[2-(4-FLUOROANILINO)-2-OXOETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]-N-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(3-{[2-(4-FLUOROANILINO)-2-OXOETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]-N-(4-FLUOROPHENYL)ACETAMIDE lies in its specific combination of functional groups and its potential biological activities. The presence of both fluorine atoms and the thiadiazole ring contributes to its distinct chemical and biological properties .

Biological Activity

The compound 2-[(3-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities, particularly in the realm of anticancer and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Anticancer Activity

  • Cytotoxicity Studies : Various studies have demonstrated the cytotoxic potential of thiadiazole derivatives against multiple cancer cell lines. For instance, compounds similar to our target compound have shown significant inhibitory effects on lung (A549), skin (SK-MEL-2), and ovarian (SK-OV-3) cancer cells. The IC50 values for these compounds often fall below 20 μM, indicating potent anticancer activity .
  • Mechanism of Action : The mechanism through which these compounds exert their anticancer effects typically involves apoptosis induction and cell cycle arrest. Notably, activation of caspases (e.g., caspase-3 and caspase-8) has been implicated in the apoptotic pathways triggered by these thiadiazole derivatives .
  • Case Study : In a study by Alam et al. (2011), a derivative similar to our compound exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 cells, highlighting its potential as an effective anticancer agent .

Antimicrobial Activity

  • Antibacterial Properties : Thiadiazole derivatives have been evaluated for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. For example, compounds derived from this class showed minimum inhibitory concentrations (MICs) ranging from 16 to 31.25 µg/mL against various bacterial strains .
  • Antifungal Activity : While the antibacterial activity is notable, antifungal properties are generally moderate, with MIC values often exceeding those observed for antibacterial activity .
  • Case Study : A study assessing the antimicrobial activity of related thiadiazole compounds found that they displayed significant antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa, with some derivatives outperforming standard antibiotics in efficacy .

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50/MIC ValueReference
AnticancerSK-MEL-24.27 µg/mL
AnticancerA549<20 µM
AntibacterialStaphylococcus aureus16–31.25 µg/mL
AntibacterialPseudomonas aeruginosa16–31.25 µg/mL
AntifungalVarious fungal strains>31.25 µg/mL

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